Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene-based derivative characterized by a methylsulfonyl-substituted benzamido group at the 3-position of the heterocyclic core. The methyl ester at the 2-position enhances lipophilicity, while the sulfonyl group may contribute to hydrogen bonding and electronic effects, influencing bioactivity or material properties. Synthesis typically involves multi-step reactions, including diazotization, sulfonylation, and amidation, as inferred from analogous benzo[b]thiophene derivatives .
Properties
IUPAC Name |
methyl 3-[(3-methylsulfonylbenzoyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S2/c1-24-18(21)16-15(13-8-3-4-9-14(13)25-16)19-17(20)11-6-5-7-12(10-11)26(2,22)23/h3-10H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCLFWWGAIKDFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzo[b]thiophene Core: This can be achieved through the cyclization of 2-alkynylphenyl sulfides in the presence of a base and a suitable catalyst.
Introduction of the Carboxylate Group: The benzo[b]thiophene core is then functionalized with a carboxylate group using esterification reactions.
Attachment of the Benzamido Group: The benzamido group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Methylsulfonylation: Finally, the methylsulfonyl group is added via sulfonylation reactions, typically using methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting esters to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents such as sodium methoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the ester group would produce the corresponding alcohol.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been identified as a promising candidate for the development of novel therapeutic agents. Its structural similarity to known kinase inhibitors suggests potential applications in targeting various kinases involved in cancer and other diseases.
- Kinase Inhibition : Research indicates that compounds similar to methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate exhibit significant inhibitory effects on protein kinases, which are critical targets in cancer therapy. For instance, studies have shown that certain derivatives can inhibit up to 70% of specific kinases at certain concentrations, indicating their potential as multi-targeted kinase inhibitors (MT-TKIs) .
- Anti-cancer Activity : The compound's ability to interact with key signaling pathways makes it a candidate for anti-cancer drug development. Its derivatives have shown promise in preclinical models for various types of cancers, including non-small cell lung cancer (NSCLC) .
Synthesis Methodologies
The synthesis of this compound involves several innovative methodologies that enhance its production efficiency and yield.
- Palladium-Catalyzed Reactions : The compound can be synthesized using palladium-catalyzed cross-coupling reactions, which allow for the introduction of diverse functional groups. This method facilitates the creation of a library of methyl sulfone-containing benzo[b]thiophenes, which can be screened for biological activity .
- Microwave-Assisted Synthesis : Microwave irradiation techniques have been employed to synthesize similar compounds rapidly and efficiently. This approach reduces reaction times significantly while maintaining high yields (58–96%) . Such methods are particularly advantageous in medicinal chemistry for the rapid generation of compound libraries.
Biochemical Evaluation
The biochemical properties of this compound have been characterized through various assays.
- Selectivity and Potency : The compound has been evaluated against a panel of kinases, revealing its selectivity profile and potency. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against specific targets, indicating their potential as lead compounds for further development .
- Structure-Activity Relationship (SAR) : Detailed SAR studies have been conducted to understand how modifications to the compound's structure affect its biological activity. This includes exploring different substituents on the benzo[b]thiophene core and their impact on kinase inhibition .
Case Studies and Research Findings
- Case Study on Kinase Inhibition :
- Synthesis Advances :
Mechanism of Action
The mechanism of action of Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with enzymes or receptors, while the methylsulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The methylsulfonyl group in the target compound is a strong electron-withdrawing substituent, enhancing electrophilicity at the amide bond compared to electron-donating groups like methoxymethoxy in compound B .
- Biological Activity: Amino-substituted derivatives (e.g., compound from ) exhibit antibacterial activity, suggesting that the target compound’s amide linkage may be optimized for similar applications .
Comparison with Sulfonyl-Containing Analogs
Table 2: Sulfonyl Group Modifications
Key Observations :
Key Observations :
- Reagent Compatibility : The use of DMF in the target compound’s synthesis (inferred from ) may complicate large-scale production due to solvent toxicity, whereas acetonitrile in offers a greener alternative.
- Intermediate Stability : Diazotization intermediates (e.g., chlorosulfonyl derivatives) are often unstable, requiring immediate use without purification .
Research Findings and Implications
- Antibacterial Potential: Structural analogs with amino or acylated amino groups () show moderate-to-strong antibacterial activity, suggesting the target compound’s amide linkage could be tuned for similar efficacy.
- Synthetic Challenges: Introducing substituents post-cyclization (e.g., sulfonyl groups) is less efficient than pre-functionalization of aromatic precursors, as noted in benzothiazine derivatives .
- Electronic Effects : The methylsulfonyl group’s electron-withdrawing nature may enhance metabolic stability compared to ester or ether derivatives .
Biological Activity
Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate is a compound that belongs to the class of substituted benzo[b]thiophenes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and potential therapeutic applications.
Structure and Properties
The compound features a complex structure comprising a benzo[b]thiophene core with additional functional groups: a methyl ester (-COOCH₃) and a methylsulfonyl group (-SO₂CH₃). This structural diversity contributes to its potential bioactivity.
Anticancer Activity
Research indicates that benzo[b]thiophene derivatives exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown promising in vitro activity against various cancer cell lines, targeting pathways involved in tumorigenesis. A study highlighted the effectiveness of certain benzo[b]thiophenes as inhibitors of PIM kinases (PIM1, PIM2, and PIM3), which are implicated in cancer development. The reported Ki values for these inhibitors were in the nanomolar range (2-3 nM), suggesting strong binding affinity and potential as therapeutic agents in oncology .
Anti-inflammatory and Antioxidant Effects
Benzo[b]thiophene derivatives, including this compound, have demonstrated anti-inflammatory and antioxidant activities. These compounds can inhibit pro-inflammatory cytokines and reactive oxygen species (ROS), contributing to their therapeutic potential in conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that certain benzothiophene derivatives possess significant inhibitory effects against various bacterial strains, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be around 128 µg/mL, indicating moderate antibacterial activity .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Microwave-Assisted Synthesis : This method allows for rapid synthesis with high yields by utilizing microwave irradiation to enhance reaction kinetics .
- Electrophilic Cyclization : Utilizing stable dimethyl(thiodimethyl)sulfonium salts for electrophilic cyclization has proven effective in forming various substituted benzo[b]thiophenes .
- Palladium-Catalyzed Coupling Reactions : These reactions facilitate the introduction of diverse functional groups onto the benzothiophene scaffold, enhancing its bioactivity .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Anticancer Studies : A series of benzothiophene derivatives were tested against cancer cell lines, showing IC50 values indicating effective cytotoxicity .
- Neuroprotective Effects : Some derivatives were evaluated for their ability to protect neuronal cells from oxidative stress, showing potential benefits in neurodegenerative disease models .
Q & A
Q. What are the standard synthetic routes for preparing Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step functionalization of the benzo[b]thiophene core. For example:
- Step 1 : Diazotization of a 3-aminobenzo[b]thiophene intermediate followed by sulfonylation with SO₂ to introduce a sulfonyl group .
- Step 2 : Coupling with 3-(methylsulfonyl)benzoyl chloride under anhydrous conditions (e.g., DMF as solvent, nitrogen atmosphere) to form the benzamido moiety.
- Critical factors : Temperature control during diazotization (0–5°C to avoid side reactions) and stoichiometric excess of coupling reagents (1.2–1.5 equivalents) to maximize yield .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be analyzed?
- ¹H/¹³C NMR : Confirm the presence of methyl ester (δ ~3.8–4.0 ppm for OCH₃), methylsulfonyl (δ ~3.2–3.5 ppm for CH₃SO₂), and aromatic protons (δ 7.0–8.5 ppm) .
- IR Spectroscopy : Identify C=O (ester: ~1700–1750 cm⁻¹; amide: ~1650 cm⁻¹) and sulfonyl S=O (~1350–1150 cm⁻¹) stretching vibrations .
- HRMS : Verify molecular ion peaks and fragmentation patterns to confirm purity .
Q. How can researchers assess the hydrolytic stability of the methyl ester group under biological conditions?
- Method : Incubate the compound in phosphate buffer (pH 7.4) at 37°C and monitor ester hydrolysis via HPLC or LC-MS over 24–72 hours.
- Control : Compare with microbial esterase activity (e.g., Burkholderia cepacia crude enzymes) to evaluate enzymatic degradation pathways .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR shifts or IR absorptions) be resolved during structural elucidation?
- Approach : Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the amide NH and the benzamido carbonyl confirm connectivity .
- Contingency : Re-synthesize intermediates (e.g., methyl 3-aminobenzo[b]thiophene-2-carboxylate) to rule out impurities introduced during earlier steps .
Q. What strategies optimize regioselectivity in the sulfonylation of the benzo[b]thiophene scaffold?
Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., kinases or bacterial enzymes)?
Q. What experimental designs are effective for analyzing structure-activity relationships (SAR) in antibacterial derivatives?
Q. How do contradictory biological activity results (e.g., in vitro vs. in vivo assays) arise, and how can they be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
